Binding Affinity Comparison: WEYIPNV Exhibits ~5–10-Fold Tighter SurA Binding than Small-Molecule Inhibitors
WEYIPNV binds to SurA with a dissociation constant (Kd) of 2.30 ± 0.05 µM (at 20 °C) [1] and a reported range of 1–14 µM [2]. In contrast, the small-molecule SurA inhibitor Fmoc-β-(2-quinolyl)-d-alanine binds with only 'high micromolar affinity' [3], indicating an approximately 5–10-fold lower affinity. This difference is critical for assay sensitivity and in vivo target engagement.
| Evidence Dimension | Dissociation constant (Kd) for SurA binding |
|---|---|
| Target Compound Data | 2.30 ± 0.05 µM (at 20 °C); range 1–14 µM |
| Comparator Or Baseline | Fmoc-β-(2-quinolyl)-d-alanine: high micromolar affinity (exact Kd not reported) |
| Quantified Difference | Approximately 5–10-fold lower affinity for the small molecule |
| Conditions | Isothermal titration calorimetry (ITC) for WEYIPNV [1]; competitive fluorescence anisotropy for Fmoc compound [3] |
Why This Matters
Superior affinity of WEYIPNV translates to lower required concentrations in competitive binding assays and more robust signal-to-noise ratios in fluorescence-based screening platforms.
- [1] Schiffrin B, Calabrese AN, Devine PWA, Harris SA, Ashcroft AE, Brockwell DJ, Radford SE. Dual binding hotspots in SurA mediate affinity for OMP substrates. Nat Commun. 2024;15(1):2155. View Source
- [2] Bitto E, McKay DB. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins. J Biol Chem. 2003;278(49):49316-49322. View Source
- [3] Bell J, et al. Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques. Bioorg Med Chem Lett. 2018;28(17):2850-2854. View Source
